![molecular formula C14H21O5P B12577626 Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate CAS No. 321558-46-7](/img/structure/B12577626.png)
Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a 3,4-dimethoxyphenyl group through an ethenyl linkage.
Vorbereitungsmethoden
The synthesis of Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphonates with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various phosphonate derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it can inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This mechanism is relevant in the context of its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate can be compared with other similar compounds, such as:
Diethyl [2-(3,4-dimethoxyphenyl)ethynyl]phosphonate: This compound has an ethynyl linkage instead of an ethenyl linkage, which may result in different reactivity and applications.
Diethyl [2-(3,4-dimethoxyphenyl)amino]ethenyl]phosphonate: The presence of an amino group instead of a phosphonate group can significantly alter its chemical properties and biological activities.
2-(3,4-Dimethoxyphenyl)ethanol: This compound lacks the phosphonate group and is primarily used in different contexts, such as in the synthesis of fragrances and flavors.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
321558-46-7 |
|---|---|
Molekularformel |
C14H21O5P |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
4-(2-diethoxyphosphorylethenyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C14H21O5P/c1-5-18-20(15,19-6-2)10-9-12-7-8-13(16-3)14(11-12)17-4/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
KBMXGANFIGZEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=CC1=CC(=C(C=C1)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
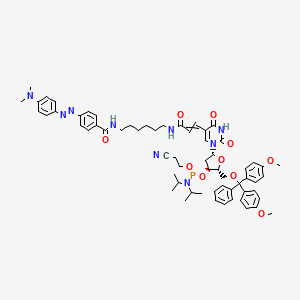
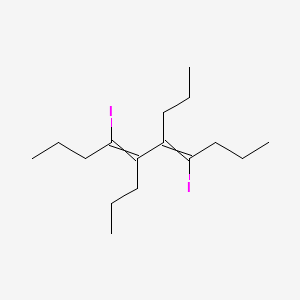
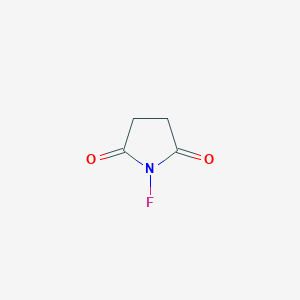
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

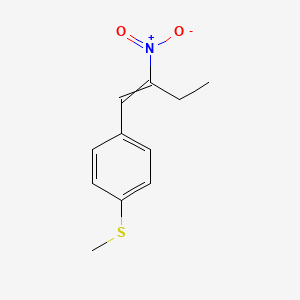
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
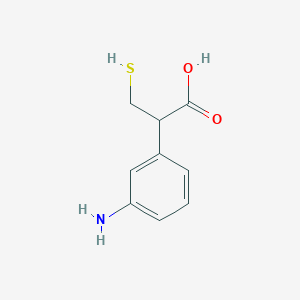

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)
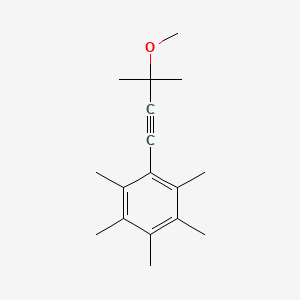
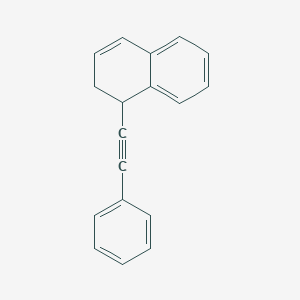
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
